NNC 63-0532 is a non-peptide, selective agonist of the nociceptin/orphanin FQ (NOP) receptor. [, , ] The NOP receptor, also known as the ORL1 receptor, belongs to the G protein-coupled receptor (GPCR) superfamily and plays a role in various physiological processes. [] NNC 63-0532 exhibits high affinity for the NOP receptor and is a valuable tool in investigating the receptor's functions and potential therapeutic applications. [, , ]
NNC 63-0532 is a chemical compound recognized for its role as a potent and selective agonist for the nociceptin receptor, also referred to as the opioid receptor-like 1 receptor. This compound is primarily utilized in scientific research to explore the nociceptin receptor's involvement in various physiological and pathological processes, particularly in pain modulation and neurobiology .
NNC 63-0532 is classified under the category of nociceptoids, which are compounds that mimic the effects of nociceptin, a neuropeptide involved in pain signaling. The compound is often referenced in pharmacological studies and is cataloged under identifiers such as CAS Number 250685-44-0 and PubChem CID 250685 .
The synthesis of NNC 63-0532 involves several intricate steps, primarily focusing on the formation of its spirocyclic structure. Key methods include:
For large-scale production, similar synthetic routes are employed but optimized for higher yields and purity. Techniques such as continuous flow reactors may be utilized to enhance efficiency during industrial synthesis.
NNC 63-0532 has a molecular formula of and a molar mass of approximately 443.5 g/mol . The compound features a complex spirocyclic structure that contributes to its biological activity.
The structural representation can be modeled using computational chemistry tools, providing insights into its three-dimensional conformation which is crucial for understanding its interaction with the nociceptin receptor.
NNC 63-0532 can undergo several chemical reactions:
Typical reagents include:
NNC 63-0532 acts primarily through its interaction with the nociceptin receptor. Upon binding, it initiates a signaling cascade that influences pain perception, mood regulation, and other physiological responses. Research indicates that it exhibits varying levels of activity across different receptor types, including moderate to high inhibition at opioid receptors and dopamine receptors .
Data regarding stability under various conditions (pH, temperature) are essential for understanding the compound's behavior in biological systems.
NNC 63-0532 is primarily utilized in scientific research settings to investigate the nociceptin receptor's role in pain modulation and other neurological functions. Its ability to selectively activate this receptor makes it a valuable tool for studying potential therapeutic applications in pain management and related disorders .
NNC 63-0532 (methyl (8-(1-naphthylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl)acetate) is a potent, brain-penetrant, non-peptide agonist of the nociceptin/orphanin FQ peptide receptor (NOP, ORL-1). Binding studies using radiolabeled [¹²⁵I]-Tyr¹⁴-nociceptin on human recombinant receptors demonstrate high-affinity binding, with a reported Ki value of 7.3 nM [1] [2]. Functional assays measuring GTPγ[³⁵S] binding or inhibition of forskolin-stimulated cAMP accumulation confirm its agonist efficacy, yielding an EC₅₀ of 305 nM [2] [3]. This places NNC 63-0532 among the earliest identified selective small-molecule NOP agonists, structurally derived from chemical optimization of the 5-HT₁ₐ receptor ligand spiroxatrine [4].
Table 1: Binding and Functional Activity of NNC 63-0532 at NOP/ORL-1 Receptor
Parameter | Value | Assay System | Reference |
---|---|---|---|
Ki (binding) | 7.3 nM | [¹²⁵I]-Tyr¹⁴-Nociceptin, human ORL1/BHK | [2] |
EC₅₀ (functional) | 305 nM | [³⁵S]-GTPγS binding, human ORL1/BHK | [2] |
Selectivity (vs. μ) | ~12-fold | Ki ratio (μ / NOP) | [2] |
NNC 63-0532 exhibits moderate affinity for classical opioid receptors, significantly lower than its affinity for NOP. Screening against a panel of 75 receptors, ion channels, and transporters revealed Ki values of 140 nM for μ-opioid, 405 nM for κ-opioid, and negligible activity at δ-opioid receptors (>1 µM) [2] [4]. It also shows affinity for dopamine D₂-like receptors (D₂S Ki=209 nM; D₃ Ki=133 nM; D₄ Ki=107 nM), indicating selectivity limitations [2]. This profile distinguishes it from peptide NOP agonists and early non-selective ligands like lofentanil (Ki=24 nM at NOP and μ).
NNC 63-0532 robustly activates inhibitory Gαi/o proteins upon binding NOP. This triggers canonical downstream signaling, primarily measured by inhibition of adenylate cyclase and reduced intracellular cyclic AMP (cAMP) levels [3] [9]. In HEK293 cells stably expressing human NOP receptors, NNC 63-0532 inhibits forskolin-stimulated cAMP accumulation with high potency, mirroring the effect of the endogenous peptide nociceptin/orphanin FQ (N/OFQ) [3] [5]. Quantitative signaling analyses using real-time cAMP biosensors (GloSensor) confirm its efficacy as a full agonist in this pathway, comparable to reference agonists like MCOPPB and SCH 221510 [3] [9].
A critical aspect of NNC 63-0532's pharmacology is its biased agonism toward G-protein signaling over β-arrestin recruitment. Live-cell bioluminescence resonance energy transfer (BRET) assays monitoring NOP interaction with β-arrestin-2 reveal that NNC 63-0532 is significantly less efficacious in recruiting β-arrestin compared to N/OFQ or other balanced agonists [3] [8]. Quantitative bias calculations (ΔlogR/τKA) demonstrate a ~10-fold bias for G protein (cAMP inhibition) over β-arrestin-2 recruitment relative to N/OFQ [3] [5]. This functional selectivity is shared with MCOPPB and contrasts with balanced agonists like Ro 64-6198 or peptide ligands.
Table 2: Signaling Bias Parameters of NNC 63-0532 at NOP Receptor
Signaling Pathway | Relative Efficacy (vs. N/OFQ) | Bias Factor (ΔlogR/τKA) | Assay |
---|---|---|---|
Gαi/o (cAMP inhibition) | Full agonist | Reference = 0 | GloSensor cAMP (HEK293) |
β-Arrestin-2 Recruitment | Partial agonist (Emax 15-20%) | -0.72 (G-protein biased) | BRET/Arrestin recruitment |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7